molecular formula C23H24N2O2S B2744802 (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone CAS No. 1323333-62-5

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

Cat. No. B2744802
M. Wt: 392.52
InChI Key: QQMSLDLHGAZRAL-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound . It’s a part of many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives can include various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by various spectroscopic analyses .

Scientific Research Applications

Sigma and 5-HT1A Receptor Ligands

One study explored derivatives structurally related to benzomorphans, focusing on increasing sigma affinity and selectivity. These compounds, including N-substituted omega-tetralin derivatives, exhibited moderate to high sigma affinity and selectivity, particularly for sigma 2 receptors. Additionally, one compound demonstrated dual high 5-HT1A and sigma affinity, suggesting potential applications in targeting these receptors (Berardi et al., 1996).

Anticancer Evaluation

Another investigation synthesized and evaluated (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone derivatives for anticancer properties. The study involved reacting the compound with various nucleophiles and assessing the anticancer potential of the newly synthesized compounds (Gouhar & Raafat, 2015).

Vesicular Acetylcholine Transporter Imaging

Research into sulfur-containing analogues for imaging the vesicular acetylcholine transporter (VAChT) in the brain involved synthesizing compounds with high binding affinities for VAChT. These studies aimed to develop new radiotracers for diagnosing and researching neurological conditions, indicating the compound's utility in neuroscience research (Luo et al., 2018).

Antimicrobial Activity

Novel pyridine derivatives incorporating benzothiazole groups were synthesized and screened for in vitro antimicrobial activity. These compounds exhibited variable and modest activity against bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Patel et al., 2011).

Anti-mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold was identified as a new anti-mycobacterial chemotype. This study synthesized structurally diverse derivatives and evaluated their anti-tubercular activity, demonstrating the compound's potential in tuberculosis treatment research (Pancholia et al., 2016).

Safety And Hazards

The safety and hazards associated with benzothiazole derivatives would depend on the specific compound and its biological activity. It’s important to handle these compounds with care and use appropriate safety measures .

Future Directions

Benzothiazole and its derivatives have shown promise in various areas of medicinal chemistry, including as anti-tubercular compounds . Future research may focus on developing new benzothiazole derivatives with enhanced biological activity and reduced side effects .

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-(5,6,7,8-tetrahydronaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c26-22(18-10-9-16-5-1-2-6-17(16)15-18)25-13-11-19(12-14-25)27-23-24-20-7-3-4-8-21(20)28-23/h3-4,7-10,15,19H,1-2,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMSLDLHGAZRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCC(CC3)OC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone

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